7-Bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes bromine, chlorine, and propyl groups attached to a chromeno-pyrrole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the bromine and chlorine groups: Halogenation reactions are employed to introduce bromine and chlorine atoms into the molecule. This can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus pentachloride for chlorination.
Attachment of the propyl group: The propyl group is introduced through alkylation reactions using reagents like propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
This compound is unique due to its specific combination of functional groups and its chromeno-pyrrole core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21BrClNO4 |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
7-bromo-1-(3-chlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H21BrClNO4/c1-13(2)29-10-4-9-26-20(14-5-3-6-16(25)11-14)19-21(27)17-12-15(24)7-8-18(17)30-22(19)23(26)28/h3,5-8,11-13,20H,4,9-10H2,1-2H3 |
InChI Key |
CHHFIRRUJDMPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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